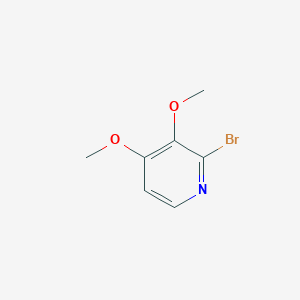

![molecular formula C15H13NOS B1611090 6-Methoxy-2-(p-tolyl)benzo[d]thiazole CAS No. 101078-51-7](/img/structure/B1611090.png)

6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Overview

Description

6-Methoxy-2-(p-tolyl)benzo[d]thiazole, commonly referred to as 6M2PT, is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid that has a melting point of 115°C. 6M2PT has a variety of uses in scientific research, as it can be used as a reagent in organic synthesis or as a ligand in coordination chemistry. 6M2PT is also known to have a variety of biochemical and physiological effects, which have been studied in recent years.

Scientific Research Applications

Synthesis and Characterization

6-Methoxy-2-(p-tolyl)benzo[d]thiazole derivatives have been synthesized and characterized for their potential applications in various fields. For instance, the design, synthesis, and biological evaluation of 6-methoxy-2-amino benzothiazole derivatives against bacterial strains demonstrate the compound's relevance in developing antimicrobial agents. These compounds were prepared via reactions involving p-Anisidine and ammonium thiocyanate, followed by condensation reactions with various aldehydes, showcasing their versatility in creating a range of bioactive molecules (Juber, Hamed, & Khalil, 2020).

Molecular Dynamics and Chemical Studies

The application of this compound derivatives in corrosion inhibition studies for mild steel in sulfuric acid solutions highlights their potential in industrial applications. Molecular dynamics simulations and chemical studies have shown that certain derivatives can effectively inhibit corrosion, providing insights into the development of new materials with enhanced durability and performance (Khaled & Amin, 2009).

Anticancer and Antibacterial Activities

Research on the synthesis and evaluation of novel 1,3-disubstituted-1H-pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones incorporating 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole has demonstrated significant anticancer and antibacterial activities. These findings suggest that derivatives of this compound could serve as templates for the development of new drugs with potential applications in treating various cancers and bacterial infections (Deshineni et al., 2020).

Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid synthesized from 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid have shown significant in vitro antimicrobial activities against several strains of microbes. This research indicates the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit urease and quorum-sensing in certain biological systems.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against urease and quorum-sensing .

Biochemical Pathways

Similar compounds have been reported to interfere with the urease pathway and quorum-sensing , which are critical for certain biological functions.

Pharmacokinetics

The pharmacokinetic properties of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the pharmacokinetics of other drugs.

Result of Action

Similar compounds have shown inhibitory activities against urease and quorum-sensing , suggesting potential antimicrobial or antivirulence effects.

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in apoptosis, thereby influencing cell survival and death.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effect on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular function.

Properties

IUPAC Name |

6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPBHVPYFUNVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544714 | |

| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101078-51-7 | |

| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

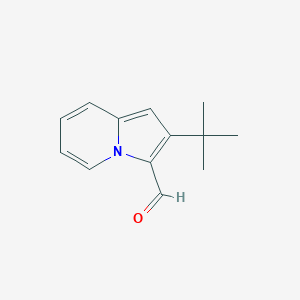

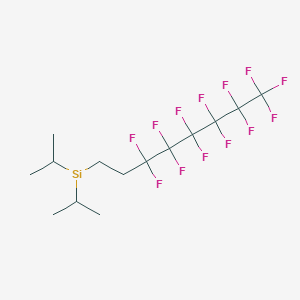

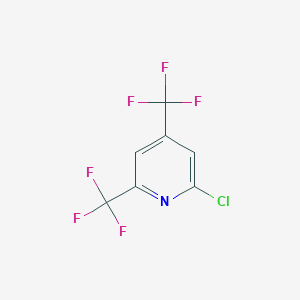

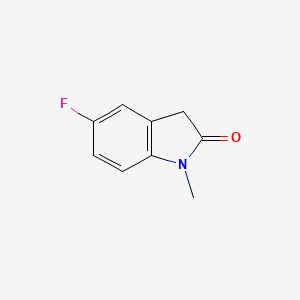

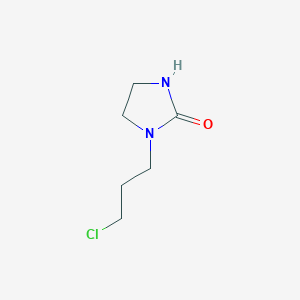

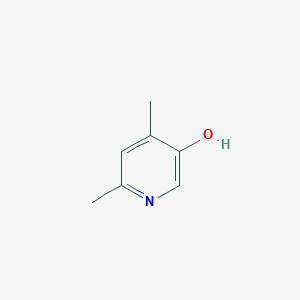

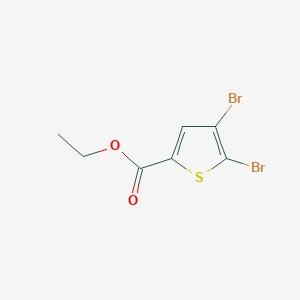

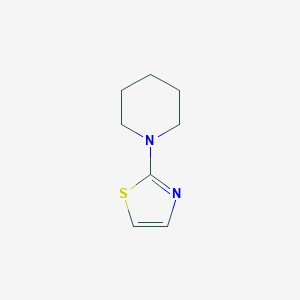

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)